molecular formula C18H25N3O4 B1163432 5-fluoro AMB metabolite 5 (CRM)

5-fluoro AMB metabolite 5 (CRM)

Cat. No.: B1163432
M. Wt: 347.4
InChI Key: CGHVCMLJMBGQAY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro AMB metabolite 5 (CRM) is a certified reference material that is categorized as a synthetic cannabinoid. It is an expected metabolite of 5-fluoro AMB. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4

InChI

InChI=1S/C18H25N3O4/c1-12(2)15(18(24)25)19-17(23)16-13-8-4-5-9-14(13)21(20-16)10-6-3-7-11-22/h4-5,8-9,12,15,22H,3,6-7,10-11H2,1-2H3,(H,19,23)(H,24,25)/t15-/m0/s1

InChI Key

CGHVCMLJMBGQAY-HNNXBMFYSA-N

SMILES

O=C(N[C@H](C(O)=O)C(C)C)C1=NN(CCCCCO)C2=C1C=CC=C2

Synonyms

5-fluoro AMP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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